An In-depth Technical Guide to Ethyl 2-Cyclopentyl-3-Oxobutanoate: Chemical Properties and Reactivity
An In-depth Technical Guide to Ethyl 2-Cyclopentyl-3-Oxobutanoate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of Ethyl 2-Cyclopentyl-3-Oxobutanoate, a versatile β-keto ester with applications in organic synthesis and drug discovery.
Chemical Properties
Ethyl 2-Cyclopentyl-3-Oxobutanoate is a chiral β-keto ester. While specific experimental data for this compound is limited, its properties can be estimated based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of Ethyl 2-Cyclopentyl-3-Oxobutanoate and Related Compounds
| Property | Value | Source/Notes |
| Molecular Formula | C₁₁H₁₈O₃ | Calculated |
| Molecular Weight | 198.26 g/mol | Calculated |
| Boiling Point | ~190 °C (at 760 mmHg) | Estimated based on Ethyl 2-ethyl-3-oxobutanoate[1] |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available | Expected to be soluble in common organic solvents. |
Reactivity
Ethyl 2-Cyclopentyl-3-Oxobutanoate exhibits the characteristic reactivity of a β-keto ester, stemming from the presence of the acidic α-hydrogen and the two carbonyl groups.
1. Tautomerism: Like other β-dicarbonyl compounds, Ethyl 2-Cyclopentyl-3-Oxobutanoate exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
2. Alkylation: The α-proton is readily abstracted by a base to form a resonance-stabilized enolate, which can be alkylated with alkyl halides. This allows for the introduction of a second substituent at the α-position.
3. Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding β-keto acid. Subsequent heating leads to decarboxylation, yielding a cyclopentyl methyl ketone. This is a common strategy for the synthesis of ketones.
4. Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones in the presence of a weak base, leading to the formation of α,β-unsaturated products.[2][3][4][5][6]
5. Japp-Klingemann Reaction: Reaction with aryl diazonium salts under appropriate conditions can lead to the formation of hydrazones via the Japp-Klingemann reaction, which can be precursors to indole synthesis.[7][8][9][10][11]
6. Dieckmann Condensation (Intramolecular): While this specific molecule will not undergo a standard Dieckmann condensation, related diesters can undergo this intramolecular reaction to form cyclic β-keto esters.[12][13][14][15][16]
Experimental Protocols
1. Synthesis of Ethyl 2-Cyclopentyl-3-Oxobutanoate via Alkylation of Ethyl Acetoacetate
This protocol is adapted from the general procedure for the alkylation of ethyl acetoacetate.[17][18][19][20]
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Materials:
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Sodium ethoxide
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Absolute ethanol
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Ethyl acetoacetate
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Cyclopentyl bromide
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Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere.
-
Add ethyl acetoacetate (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 30 minutes to ensure complete formation of the sodium enolate.
-
Cool the reaction mixture to room temperature and add cyclopentyl bromide (1.1 equivalents) dropwise from the dropping funnel.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain Ethyl 2-Cyclopentyl-3-Oxobutanoate.
-
2. Hydrolysis and Decarboxylation to 1-Cyclopentylethan-1-one
-
Materials:
-
Ethyl 2-Cyclopentyl-3-Oxobutanoate
-
Aqueous sodium hydroxide solution (e.g., 10%)
-
Dilute hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask, add Ethyl 2-Cyclopentyl-3-Oxobutanoate and an excess of aqueous sodium hydroxide solution.
-
Heat the mixture at reflux until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic.
-
Gently heat the acidic solution to effect decarboxylation until gas evolution ceases.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ketone by distillation.
-
Visualizations
Figure 1: General experimental workflow for the synthesis and subsequent reactions of Ethyl 2-Cyclopentyl-3-Oxobutanoate.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Japp-Klingemann Reaction [drugfuture.com]
- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 9. Japp–Klingemann reaction | 37 Publications | 288 Citations | Top Authors | Related Topics [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. US2358768A - Alkylation of organic compounds - Google Patents [patents.google.com]
Ethyl 2-cyclopentyl-3-oxobutanoate is treated with a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate.
The enolate attacks an alkyl halide (R-X) in an SN2 reaction to yield the α-alkylated product.